molecular formula C14H19ClN4O4 B13006475 H-Ala-Pro-pNA.HCl

H-Ala-Pro-pNA.HCl

Cat. No.: B13006475
M. Wt: 342.78 g/mol
InChI Key: BVUQMZHXICVJSV-CSDGMEMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Pro-pNA.HCl involves the coupling of L-alanine and L-proline with p-nitroaniline. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Scientific Research Applications

H-Ala-Pro-pNA.HCl is widely used in scientific research as a substrate to study the activity of enzymes such as serine proteases. It is particularly useful in the assay of dipeptidyl peptidase IV activity. The compound’s ability to release p-nitroaniline upon enzymatic cleavage makes it a valuable tool in enzyme kinetics and inhibitor screening studies .

In biology and medicine, this compound is used to investigate the role of dipeptidyl peptidase IV in various physiological and pathological processes. It is also employed in the development of therapeutic agents targeting this enzyme .

Mechanism of Action

H-Ala-Pro-pNA.HCl exerts its effects by serving as a substrate for dipeptidyl peptidase IV. The enzyme cleaves the Pro-pNA bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, allowing researchers to study enzyme activity and kinetics .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19ClN4O4

Molecular Weight

342.78 g/mol

IUPAC Name

(2S)-N-[(2S)-2-aminopropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H18N4O4.ClH/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20);1H/t9-,12-;/m0./s1

InChI Key

BVUQMZHXICVJSV-CSDGMEMJSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl

Canonical SMILES

CC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl

Origin of Product

United States

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